molecular formula C14H9FN6O B11071688 3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

Cat. No.: B11071688
M. Wt: 296.26 g/mol
InChI Key: UKWKYPNNPUQINC-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a complex heterocyclic compound that combines several functional groups, including a triazole, pyrrole, and oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with an alkyne to form the 1,2,3-triazole ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while substitution on the fluorophenyl group can introduce various functional groups, such as nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to metal ions, affecting enzymatic activity, while the fluorophenyl group can interact with hydrophobic pockets in proteins. The oxadiazole ring may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the oxadiazole and pyrrole rings, making it less versatile in terms of chemical reactivity and biological activity.

    4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole: Does not contain the triazole ring, limiting its potential interactions with biological targets.

    1,2,3-triazole derivatives: While they share the triazole ring, they may lack the additional functional groups that confer unique properties to 3-[5-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H9FN6O

Molecular Weight

296.26 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole

InChI

InChI=1S/C14H9FN6O/c15-11-5-3-10(4-6-11)12-9-16-19-21(12)14-13(17-22-18-14)20-7-1-2-8-20/h1-9H

InChI Key

UKWKYPNNPUQINC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NON=C2N3C(=CN=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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